molecular formula C10H11FN2 B13423364 2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole

2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B13423364
M. Wt: 178.21 g/mol
InChI Key: BFPYWLKPNGRCJW-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole is an organic compound that features a fluorinated phenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 5-fluoro-2-methylphenylboronic acid with appropriate imidazole precursors under specific conditions. The reaction is often catalyzed by palladium-phosphine complexes in the presence of potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated imidazole oxides, while reduction can produce hydrogenated imidazole derivatives.

Scientific Research Applications

2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and imidazole ring contribute to its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole is unique due to its specific structural features, which confer distinct chemical properties and potential applications. The combination of a fluorinated phenyl group and an imidazole ring makes it a versatile compound in research and industry.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

2-(5-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H11FN2/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H,12,13)

InChI Key

BFPYWLKPNGRCJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=NCCN2

Origin of Product

United States

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